molecular formula C23H25N5O7S B2567601 ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate CAS No. 442881-25-6

ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate

Cat. No.: B2567601
CAS No.: 442881-25-6
M. Wt: 515.54
InChI Key: VLBAXHVVDONEQQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved by reacting 4-methoxybenzohydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The resulting oxadiazole intermediate is then coupled with 4-aminobenzenesulfonyl chloride to form the sulfonamide linkage. Finally, the piperazine ring is introduced through a nucleophilic substitution reaction with ethyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a phenol or a quinone derivative, while reduction of a nitro group can produce an aniline derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is unique due to its combination of an oxadiazole ring, a piperazine ring, and a benzenesulfonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

ethyl 4-[4-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O7S/c1-3-34-23(30)27-12-14-28(15-13-27)36(31,32)19-10-6-16(7-11-19)20(29)24-22-26-25-21(35-22)17-4-8-18(33-2)9-5-17/h4-11H,3,12-15H2,1-2H3,(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBAXHVVDONEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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